molecular formula C6H11F3N2O B1474986 1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2092251-04-0

1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No.: B1474986
CAS No.: 2092251-04-0
M. Wt: 184.16 g/mol
InChI Key: XBLGEOFWNFGIQF-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol is a useful research compound. Its molecular formula is C6H11F3N2O and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c7-6(8,9)5(12)3-11(4-5)2-1-10/h12H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLGEOFWNFGIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCN)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features an azetidine ring with a trifluoromethyl group and an aminoethyl substituent, which contribute to its biological properties. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available azetidine precursors. The process may include:

  • Formation of the Azetidine Ring : Utilizing cyclization reactions.
  • Introduction of the Trifluoromethyl Group : Employing trifluoromethylation techniques.
  • Aminoethyl Substitution : Conducting nucleophilic substitutions to introduce the amino group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Studies have demonstrated that this compound shows promise as an anticancer agent, particularly against various human cancer cell lines. The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)9
HeLa (Cervical Cancer)12

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, which can lead to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against a range of bacterial strains, demonstrating a broad spectrum of activity, particularly against Gram-positive bacteria.
  • Anticancer Evaluation in vitro : In vitro assays showed that the compound significantly reduced cell viability in MCF-7 and HT-29 cell lines, suggesting potential for further development as an anticancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol
Reactant of Route 2
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1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.